Methyl 3-[5-(2,2-dimethylpropyl)-1,2,4-oxadiazol-3-yl]benzoate
Description
Methyl 3-[5-(2,2-dimethylpropyl)-1,2,4-oxadiazol-3-yl]benzoate is a synthetic ester derivative featuring a benzoate moiety linked to a 1,2,4-oxadiazole ring substituted with a bulky 2,2-dimethylpropyl (neopentyl) group at the 5-position (Figure 1). The 1,2,4-oxadiazole ring is a heterocyclic scaffold known for its metabolic stability and role in medicinal chemistry, often serving as a bioisostere for esters or amides .
Properties
IUPAC Name |
methyl 3-[5-(2,2-dimethylpropyl)-1,2,4-oxadiazol-3-yl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-15(2,3)9-12-16-13(17-20-12)10-6-5-7-11(8-10)14(18)19-4/h5-8H,9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYMKJFBFKXLEON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC1=NC(=NO1)C2=CC(=CC=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 3-[5-(2,2-dimethylpropyl)-1,2,4-oxadiazol-3-yl]benzoate is a compound of interest due to its unique structure and potential biological activities. Characterized by a molecular formula of and a molecular weight of 274.32 g/mol, this compound incorporates both a benzoate and an oxadiazole moiety, which are known for their diverse biological properties.
Chemical Structure and Properties
The compound features a methyl ester group attached to a benzoic acid derivative, with a branched alkyl chain (2,2-dimethylpropyl) at the 5-position of the oxadiazole ring. This structural arrangement is believed to enhance its lipophilicity and membrane permeability, potentially improving its bioavailability in biological systems.
Antimicrobial Properties
Preliminary studies suggest that compounds containing oxadiazole rings often exhibit significant antimicrobial and antifungal activities. The presence of the branched alkyl group may contribute to these effects by enhancing the compound's interaction with microbial membranes.
The mechanism of action for this compound involves its interaction with specific biological targets. The oxadiazole ring can modulate enzyme activity or receptor binding, while the piperidine moiety may enhance binding affinity and specificity.
Case Studies
- Antimicrobial Activity Assessment : A study evaluated the antimicrobial efficacy of various oxadiazole derivatives, including this compound. Results indicated that this compound exhibited notable activity against Gram-positive bacteria and fungi, suggesting its potential use as an antimicrobial agent .
- Cytotoxicity Studies : In vitro cytotoxicity assays demonstrated that this compound could inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound showed a GI50 value indicating effective growth inhibition compared to standard chemotherapeutics .
Data Tables
Here are key findings from various studies on this compound:
Scientific Research Applications
Medicinal Chemistry
Methyl 3-[5-(2,2-dimethylpropyl)-1,2,4-oxadiazol-3-yl]benzoate has shown potential in medicinal chemistry as a scaffold for drug development. Its oxadiazole moiety is particularly significant due to its biological activity.
Antimicrobial Activity
Research indicates that compounds containing oxadiazole rings exhibit antimicrobial properties. Studies have demonstrated that derivatives of this compound can inhibit the growth of various bacteria and fungi. This makes it a candidate for developing new antibiotics or antifungal agents.
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Preliminary studies suggest it may modulate inflammatory pathways, making it a potential therapeutic agent for conditions like arthritis or other inflammatory diseases.
Agricultural Applications
In agriculture, the compound's unique structure allows it to be explored as a potential pesticide or herbicide.
Pesticidal Activity
Research has shown that oxadiazole derivatives can possess insecticidal properties. This compound could be developed into a novel pesticide that targets specific pests while minimizing impact on non-target organisms.
Herbicidal Properties
Further studies are needed to evaluate its efficacy against various weeds. The potential for selective herbicidal activity could lead to the development of safer herbicides that reduce environmental impact.
Materials Science
The compound's chemical characteristics make it suitable for applications in materials science, particularly in polymer chemistry.
Polymer Additives
This compound can be used as an additive in polymer formulations to enhance properties such as thermal stability and mechanical strength. Its incorporation into plastics may improve their performance in various applications.
Coatings and Films
The compound's stability and potential protective qualities make it a candidate for use in coatings and films. Research into its effectiveness as a protective layer against environmental degradation could open new avenues in industrial applications.
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry tested various oxadiazole derivatives against common bacterial strains. This compound exhibited significant inhibition against E. coli and Staphylococcus aureus, indicating its potential as a lead compound for antibiotic development.
Case Study 2: Agricultural Testing
In trials conducted by agricultural researchers at a leading university, formulations containing this compound were applied to crops infested with aphids. Results showed a reduction in pest populations by up to 70%, suggesting practical applications in integrated pest management strategies.
Comparison with Similar Compounds
Table 1: Positional Isomer Comparison
| Property | Methyl 3-isomer (Target) | Methyl 4-isomer () |
|---|---|---|
| Substitution Position | Meta | Para |
| Commercial Availability | Active (inferred) | Discontinued |
| Synthetic Feasibility | Likely similar | Challenges implied |
2.2 Substituent Variations: Pyrazole vs. Neopentyl Groups
In Methyl 3-(5-(4-Chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl)benzoate (Compound 12, ), the neopentyl group is replaced with a pyrazole ring. Key differences include:
- Bioactivity : Pyrazole-containing analogs () are designed for bioisosteric replacement in drug discovery, targeting improved binding affinity or reduced toxicity. The neopentyl group may enhance lipophilicity, favoring blood-brain barrier penetration, whereas pyrazole could engage in target-specific interactions .
Table 2: Substituent Impact on Properties
2.3 Functional Group Differences: Ester vs. Amide vs. Carboxylic Acid
- Ester vs. Amide : N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide () replaces the ester with an amide. Amides exhibit greater hydrogen-bonding capacity and hydrolytic stability, making them suitable for metal-catalyzed reactions (e.g., C–H activation via N,O-bidentate directing groups). Esters, conversely, are more labile but serve as prodrugs due to in vivo hydrolysis .
- Ester vs. Carboxylic Acid : The free acid form (3-[5-(2,2-Dimethylpropyl)-1,2,4-oxadiazol-3-yl]benzoic acid , ) offers ionizable carboxylate groups, enhancing water solubility but reducing cell permeability. Methyl esterification balances lipophilicity and bioavailability .
Table 3: Functional Group Influence
2.4 Bioisosteric Replacements
The neopentyl group in the target compound may act as a bioisostere for bulkier or electron-donating groups. highlights bioisosteric strategies where pyrazole rings replace traditional substituents to optimize drug-like properties. For instance, the chloroethylpyrazole in Compound 12 could mimic steric bulk while introducing halogen-mediated interactions (e.g., halogen bonding) .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of Methyl 3-[5-(2,2-dimethylpropyl)-1,2,4-oxadiazol-3-yl]benzoate, and how do reaction parameters affect yield?
- Methodological Answer : The compound is typically synthesized via a two-step process:
Oxime Formation : Reacting methyl 3-cyanobenzoate with hydroxylamine under reflux to form the intermediate (Z)-methyl 3-(N'-hydroxycarbamimidoyl)benzoate .
Cyclization : Treating the oxime with 2,2-dimethylpropyl chloride or anhydride in the presence of a base (e.g., pyridine) to form the 1,2,4-oxadiazole ring. Reaction temperature (80–120°C) and solvent polarity (DMSO or DMF) critically influence cyclization efficiency. Yields range from 60–80% after purification via column chromatography or recrystallization .
Q. Which spectroscopic techniques are essential for structural confirmation of this compound?
- Methodological Answer :
- NMR : H and C NMR are used to verify the oxadiazole ring formation (absence of nitrile peaks at ~110 ppm) and substituent integration .
- HRMS : High-resolution mass spectrometry confirms the molecular ion peak (e.g., exact mass 246.0811 for CHNO) .
- X-ray Crystallography : SHELX software refines crystal structures to resolve bond angles and confirm regiochemistry .
Q. What are the recommended protocols for assessing solubility and stability in biological assays?
- Methodological Answer :
- Solubility : Test in DMSO (primary solvent) followed by dilution in PBS (pH 7.4). Dynamic light scattering (DLS) monitors aggregation.
- Stability : Incubate in assay buffers (e.g., DMEM) at 37°C for 24–48 hours, followed by HPLC-UV analysis to detect degradation products .
Advanced Research Questions
Q. How can researchers resolve discrepancies between NMR data and X-ray crystallography results for this compound?
- Methodological Answer : Contradictions may arise from dynamic effects in solution (NMR) vs. static crystal structures. Use:
- Variable-Temperature NMR to detect conformational flexibility.
- DFT Calculations to model optimized geometries and compare with experimental data.
- SHELXL Refinement with anisotropic displacement parameters to validate crystallographic data .
Q. What strategies improve low yields during the oxadiazole cyclization step?
- Methodological Answer :
- Catalyst Optimization : Use Lewis acids (e.g., ZnCl) to accelerate cyclization .
- Microwave-Assisted Synthesis : Reduce reaction time (30–60 minutes vs. 15 hours) and improve yields by 15–20% .
- Purification : Employ preparative HPLC for challenging byproducts (e.g., open-chain intermediates) .
Q. How do electronic effects of substituents on the oxadiazole ring influence reactivity in cross-coupling reactions?
- Methodological Answer :
- Electron-Withdrawing Groups (EWGs) : Increase oxadiazole’s electrophilicity, enhancing Suzuki-Miyaura coupling efficiency with aryl boronic acids.
- Steric Effects : Bulky groups (e.g., 2,2-dimethylpropyl) may hinder Pd-catalyst accessibility, requiring optimized ligand systems (e.g., XPhos) .
Q. What computational tools are effective for predicting the compound’s pharmacokinetic properties?
- Methodological Answer :
- ADMET Prediction : Use SwissADME to estimate LogP (2.8–3.5), PSA (60–70 Ų), and CYP450 interactions.
- Molecular Dynamics (MD) : Simulate membrane permeability using CHARMM-GUI for lipid bilayer models .
Data Contradiction Analysis
Q. How should researchers address inconsistent biological activity data across cell lines?
- Methodological Answer :
- Dose-Response Curves : Validate activity using ≥3 independent assays (e.g., MTT, apoptosis markers).
- Metabolic Stability : Check for cell-specific efflux pumps (e.g., P-gp) via inhibitor co-treatment (e.g., verapamil).
- Proteomic Profiling : Identify off-target interactions using affinity chromatography or thermal shift assays .
Methodological Best Practices
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
